![molecular formula C18H23N3O4S B2755829 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide CAS No. 878058-67-4](/img/structure/B2755829.png)
2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide
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Overview
Description
2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide, also known as compound 1, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using a unique method and has been shown to exhibit promising biochemical and physiological effects.
Scientific Research Applications
Synthesis Techniques and Chemical Reactions
- Sequential 1,3-N- to C- and 1,3-C- to C-Migration of Sulfonyl Groups: This process involves the synthesis of 1,4-diazepines from indoloazomethine ylides, showcasing the versatility of sulfonyl groups in chemical synthesis and the potential for creating complex molecules (Heo et al., 2020).
- Convergent Asymmetric Synthesis: Demonstrates the synthesis of indolizidines from (S)-5-(tosylmethyl)-2-pyrrolidinone, highlighting the use of sulfonyl groups in the asymmetric synthesis of complex structures (Costa, Nájera, & Sansano, 2001).
- Synthesis of Sulfonyl Azides: Discusses the importance of sulfonyl azides as valuable reagents for various synthetic applications, underlining their utility in organic chemistry and potential relevance to the synthesis of compounds like 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide (Katritzky, Widyan, & Gyanda, 2008).
Applications in Drug Synthesis and Chemical Properties
- Risk Assessment and Physicochemical Characterization: This study focuses on the preformulation analysis of a β-lactamase inhibitor, emphasizing the importance of understanding the physicochemical properties of sulfonyl compounds in drug development (Mortko et al., 2010).
- Antibacterial Activity of Acetamide Derivatives: Highlights the synthesis and evaluation of antibacterial potentials of acetamide derivatives bearing azinane and 1,3,4-oxadiazole, suggesting the broader applicability of sulfonyl compounds in medicinal chemistry (Iqbal et al., 2017).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with3-hydroxyacyl-CoA dehydrogenase type-2 . This enzyme plays a crucial role in the metabolism of fatty acids and the production of energy in cells.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its target and its overall effectiveness . .
properties
IUPAC Name |
2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c19-17(22)13-26(24,25)16-11-21(15-8-4-3-7-14(15)16)12-18(23)20-9-5-1-2-6-10-20/h3-4,7-8,11H,1-2,5-6,9-10,12-13H2,(H2,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPDABIZCKSUDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide |
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